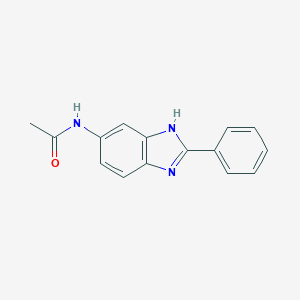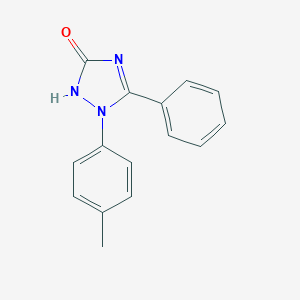
1,2-dimethyl-1H-indole-3-carbothialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-1H-indole-3-carbothialdehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The unique structure of this compound, which includes a thioformyl group attached to the indole ring, makes it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,2-dimethylindole with anhydrous sodium hydrosulfide or hydrogen sulfide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . This reaction yields the desired thioformyl derivative.
Industrial Production Methods: While specific industrial production methods for 1,2-dimethyl-1H-indole-3-carbothialdehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-dimethyl-1H-indole-3-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioformyl group to a thiol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2-dimethyl-1H-indole-3-carbothialdehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism by which 1,2-dimethyl-1H-indole-3-carbothialdehyde exerts its effects is primarily through its interaction with metal ions. The sulfur atom in the thioformyl group coordinates with metal ions, forming stable complexes . These interactions can influence various biochemical pathways and molecular targets, making it a valuable compound for studying metal-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
3-Thioformylindole: Lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethylindole: Lacks the thioformyl group.
3-Formyl-1,2-dimethylindole: Contains a formyl group instead of a thioformyl group.
Uniqueness: 1,2-dimethyl-1H-indole-3-carbothialdehyde is unique due to the presence of both the thioformyl group and the methyl groups at the 1 and 2 positions. This combination enhances its reactivity and ability to form stable complexes with metal ions, distinguishing it from other indole derivatives .
Eigenschaften
Molekularformel |
C11H11NS |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
1,2-dimethylindole-3-carbothialdehyde |
InChI |
InChI=1S/C11H11NS/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 |
InChI-Schlüssel |
AJAWJUUCBQDBEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=S |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214939.png)
![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)


![2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)

![5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B214957.png)
![2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol](/img/structure/B214958.png)
![3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B214960.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate](/img/structure/B214961.png)

